BenchChemオンラインストアへようこそ!

4-(3-Imidazol-1-yl-propoxy)-benzoic acid

Thromboxane Synthase Enzyme Inhibition SAR

For precise target engagement in thromboxane synthase research, avoid generic imidazole-benzoic acid substitutes. This specific compound, featuring a critical three-carbon propoxy linker, delivers an IC50 of 27 nM—significantly more potent than propylene-linked analogs (44 nM). Its favorable lipophilicity (XLogP3=1.5) ensures effective cell permeability, making it the definitive tool compound for structure-activity relationship (SAR) studies and high-throughput screening (HTS) assay validation. Procure with confidence and ensure experimental reproducibility.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Cat. No. B13843162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Imidazol-1-yl-propoxy)-benzoic acid
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OCCCN2C=CN=C2
InChIInChI=1S/C13H14N2O3/c16-13(17)11-2-4-12(5-3-11)18-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9H2,(H,16,17)
InChIKeyYXCWWPDCHRNOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Imidazol-1-yl-propoxy)-benzoic acid: A Defined Chemical Probe for Thromboxane Synthase Research


4-(3-Imidazol-1-yl-propoxy)-benzoic acid (CAS 75912-95-7) is a synthetic small molecule that incorporates a benzoic acid moiety linked to an imidazole ring via a three-carbon propoxy spacer [1]. This structure defines its primary biochemical role as a ligand for the thromboxane A2 synthase (TBXAS1) enzyme [2]. The compound has a molecular weight of 246.26 g/mol and a computed XLogP3-AA of 1.5 [1]. It serves as a crucial tool compound for probing the structure-activity relationships (SAR) within this target class.

Beyond Imidazole Benzoates: The Critical Impact of Spacer Length on 4-(3-Imidazol-1-yl-propoxy)-benzoic acid Potency


In the search for effective thromboxane synthase inhibitors, substituting a generic imidazole-benzoic acid scaffold for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid is not a viable scientific strategy. Research on analogous series demonstrates that the linker between the imidazole and benzoic acid moieties is a critical determinant of target engagement and inhibitory potency [1]. Simply assuming all imidazole-containing carboxylic acids will perform identically is flawed, as even minor changes—such as the saturation or length of this linker—can profoundly alter a compound's bioactivity. This necessitates a precise, evidence-based approach to selecting the optimal probe for a given experimental system, as detailed in the comparative analysis below.

Quantifying Differentiation: Head-to-Head Performance of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid vs. Analogs


Enhanced Target Potency: A Direct Comparison of Thromboxane Synthase Inhibition

4-(3-Imidazol-1-yl-propoxy)-benzoic acid demonstrates superior in vitro potency against human thromboxane A2 synthase compared to its closest structural analog, 4-(3-Imidazol-1-yl-propenyl)-benzoic acid, which features a more rigid, unsaturated linker [1]. In a direct head-to-head comparison from the same curated database source, the target compound achieves a nearly 40% lower IC50, indicating stronger enzyme binding.

Thromboxane Synthase Enzyme Inhibition SAR BindingDB

Linker Flexibility: A Key Differentiator in Potency from Class-Level SAR

Analysis of structure-activity relationships (SAR) within the imidazole-benzoic acid class reveals that the three-carbon propoxy linker of this compound is part of a critical length and flexibility profile for potent thromboxane synthase inhibition [1]. In a series of 3-(imidazolylalkyl)indole derivatives, an optimal inhibitor (compound 15) with a three-carbon linker showed significantly greater potency than dazoxiben, a clinical benchmark. This class-level evidence supports the hypothesis that the specific linker in 4-(3-Imidazol-1-yl-propoxy)-benzoic acid is well-optimized for this target.

Thromboxane Synthase SAR Medicinal Chemistry Linker Optimization

Physicochemical Profile: Enhanced Lipophilicity for Improved Membrane Permeability

The three-carbon propoxy linker in 4-(3-Imidazol-1-yl-propoxy)-benzoic acid confers a distinct physicochemical advantage over simpler, directly linked imidazole-benzoic acid derivatives [1]. The computed XLogP3-AA of 1.5 [1] is substantially higher than that of 4-(1H-imidazol-1-yl)benzoic acid (estimated logP ~1.17), a difference that can significantly impact passive membrane permeability and cellular uptake.

Lipophilicity Physicochemical Properties ADME LogP

Procurement-Driven Application Scenarios for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid


High-Precision Enzyme Assay Development for Thromboxane Synthase

The compound's well-defined IC50 of 27 nM against human thromboxane A2 synthase [1] makes it an ideal positive control or tool compound for developing and validating high-throughput screening assays. Its superior potency over the closely related 4-(3-Imidazol-1-yl-propenyl)-benzoic acid (IC50 = 44 nM) allows for a more robust assay window and greater sensitivity.

Structure-Activity Relationship (SAR) Studies on Imidazole-Based Enzyme Inhibitors

This compound serves as a critical reference point in SAR studies. Its activity can be directly compared to analogs with varying linker lengths (e.g., two-carbon ethoxy linkers) [1] or unsaturation (e.g., propenyl linkers) [2]. This allows medicinal chemists to deconvolute the contributions of the linker to target binding and selectivity, guiding the rational design of next-generation inhibitors.

Pharmacological Validation of Thromboxane Pathway Modulation in Cellular Models

For studies investigating the role of thromboxane A2 in platelet aggregation or vascular biology, this compound's favorable lipophilicity (XLogP3 = 1.5) [3] supports its use in cell-based assays where membrane permeability is essential. It provides a more drug-like alternative to more polar, less membrane-permeable analogs, enabling effective intracellular target modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.